N-(5-BROMO-2-PYRIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N-(5-BROMO-2-PYRIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated pyridine ring, a nitro group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the bromination of 2-pyridine. This is followed by the introduction of the nitro group and the formation of the pyrazole ring. The final step involves the carboxamidation of the pyrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The brominated pyridine ring and nitro group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-pyridinyl)-2-methylpropanamide
- N-(5-bromo-2-pyridinyl)-4-sec-butylbenzenesulfonamide
- N-(5-bromo-2-pyridinyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
N-(5-BROMO-2-PYRIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a brominated pyridine ring, a nitro group, and a pyrazole carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H8BrN5O3 |
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Molecular Weight |
326.11 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8BrN5O3/c1-15-9(7(5-13-15)16(18)19)10(17)14-8-3-2-6(11)4-12-8/h2-5H,1H3,(H,12,14,17) |
InChI Key |
LNDJBVBWSSAZFY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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